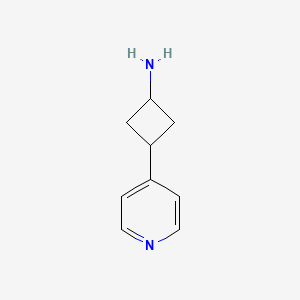

3-(Pyridin-4-yl)cyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-pyridin-4-ylcyclobutan-1-amine |

InChI |

InChI=1S/C9H12N2/c10-9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6,10H2 |

InChI Key |

MWQJTIPUXLOTAF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Pyridin 4 Yl Cyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a compound like 3-(Pyridin-4-yl)cyclobutan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Analysis for Pyridine-Cyclobutane Amines

A full 1D NMR analysis would provide fundamental information about the chemical environment of each nucleus in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutane (B1203170) ring. The aromatic protons of the 4-substituted pyridine would likely appear as two distinct sets of signals in the downfield region (typically δ 7.0-8.5 ppm). The protons on the cyclobutane ring, being part of a puckered aliphatic system, would exhibit complex splitting patterns in the upfield region, further complicated by the presence of two substituents. The methine proton adjacent to the pyridine ring and the methine proton bearing the amine group would have characteristic chemical shifts influenced by the neighboring functional groups.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The pyridine ring would show characteristic signals for its five carbon atoms, with the carbon attached to the cyclobutane ring and the carbons adjacent to the nitrogen atom having distinct chemical shifts. The carbons of the cyclobutane ring would appear in the aliphatic region of the spectrum. The chemical shifts of the cyclobutane carbons would be influenced by the stereochemical relationship of the substituents (cis or trans).

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide valuable information. The spectrum would be expected to show two signals, one for the pyridine nitrogen and one for the primary amine nitrogen. The chemical shifts of these nitrogens would be indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H (α to N) | 8.4 - 8.6 | 149 - 151 |

| Pyridine H (β to N) | 7.1 - 7.3 | 120 - 122 |

| Cyclobutane CH-N | 3.5 - 4.0 | 45 - 55 |

| Cyclobutane CH-Py | 3.0 - 3.5 | 35 - 45 |

| Cyclobutane CH₂ | 1.8 - 2.5 | 20 - 30 |

| Amine NH₂ | 1.5 - 3.0 | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and stereochemistry.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the protons on the cyclobutane ring and to confirm the substitution pattern of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connection between the pyridine ring and the cyclobutane ring, and in assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly important for determining the stereochemistry of the substituents on the cyclobutane ring (cis or trans) by observing through-space interactions between the protons on the pyridine and amine-bearing carbons.

Advanced NMR for Conformational Studies (e.g., Variable Temperature NMR)

The cyclobutane ring is not planar and exists in a puckered conformation. Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the ring. By recording NMR spectra at different temperatures, it might be possible to observe changes in chemical shifts or coupling constants that indicate a shift in the conformational equilibrium or to determine the energy barrier for ring puckering.

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive structural information for crystalline compounds.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and provide detailed information about the conformation of the cyclobutane ring and the relative orientation of the pyridine and amine substituents.

Table 2: Hypothetical X-ray Crystallographic Data Table

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Note: This table illustrates the type of data that would be obtained from an X-ray diffraction experiment. The values are hypothetical as no experimental data has been published.

Determination of Absolute Configuration of Chiral Centers

This compound possesses chiral centers, and therefore, can exist as enantiomers and diastereomers (cis and trans). If a single enantiomer is isolated and crystallized in a chiral space group, X-ray diffraction can be used to determine its absolute configuration using anomalous dispersion effects. This is a crucial step in the characterization of chiral molecules, particularly for applications in medicinal chemistry.

Analysis of Solid-State Packing and Intermolecular Interactions

The spatial arrangement of molecules in the solid state, dictated by intermolecular forces, governs the macroscopic properties of a crystalline material. While specific crystallographic data for this compound is not extensively reported in publicly available literature, the probable intermolecular interactions can be inferred from its structural motifs.

The molecule possesses key functional groups capable of forming significant intermolecular interactions: the primary amine (-NH₂) and the pyridine nitrogen. These groups are prime candidates for hydrogen bonding, which is a strong directional interaction crucial in the formation of stable crystal lattices.

Expected Intermolecular Interactions:

N-H···N Hydrogen Bonds: The primary amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This could lead to the formation of chains or more complex networks of molecules.

C-H···π Interactions: The hydrogen atoms of the cyclobutane ring can also participate in weaker C-H···π interactions with the pyridine rings of adjacent molecules.

The interplay of these interactions would define the supramolecular assembly of this compound in the solid state. The analysis of crystal structures of related pyridine-containing compounds often reveals such intricate networks of hydrogen bonds and stacking interactions, which are critical for crystal engineering and understanding polymorphism.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₉H₁₂N₂, the expected exact mass can be calculated.

| Ion | Formula | Calculated m/z | Adduct |

| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.1073 | Protonated Molecule |

| [M+Na]⁺ | C₉H₁₂N₂Na⁺ | 171.0892 | Sodium Adduct |

| [M+K]⁺ | C₉H₁₂N₂K⁺ | 187.0632 | Potassium Adduct |

This table presents the calculated exact mass-to-charge ratios for common adducts of this compound. These values are crucial for confirming the elemental composition in an experimental HRMS spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the protonated molecule is expected to undergo several key fragmentation reactions:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z 132.0916.

Cleavage of the Cyclobutane Ring: The strained cyclobutane ring can undergo cleavage, leading to various fragment ions. A characteristic fragmentation of cyclobutanes is the loss of ethene (C₂H₄), which would lead to a fragment at m/z 121.0862.

Formation of Pyridinium (B92312) Ion: Cleavage of the bond between the cyclobutane ring and the pyridine ring could lead to the formation of the pyridinium ion or related fragments.

Proposed Fragmentation Pathway of [M+H]⁺:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 149.1073 | 132.0916 | NH₃ | [C₉H₁₀N]⁺ |

| 149.1073 | 121.0862 | C₂H₄ | [C₇H₉N₂]⁺ |

| 149.1073 | 93.0597 | C₄H₆ | [C₅H₅N+H]⁺ (Pyridinium ion) |

This table outlines the expected major fragmentation pathways for the protonated form of this compound. The analysis of these pathways is instrumental in the structural confirmation of the molecule.

Computational and Theoretical Studies of 3 Pyridin 4 Yl Cyclobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 3-(Pyridin-4-yl)cyclobutan-1-amine. These calculations offer insights into the molecule's electronic properties and preferred spatial arrangements.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to investigate the electronic structure of molecules. For this compound, these calculations can determine properties such as molecular orbital energies, electron density distribution, and atomic charges. Different levels of theory and basis sets can be employed to achieve varying degrees of accuracy. For instance, the B3LYP functional with a 6-31G* basis set is a common starting point for DFT calculations on organic molecules. These studies reveal the distribution of electrons within the molecule, highlighting the electron-rich pyridine (B92270) ring and the nucleophilic amine group.

The cyclobutane (B1203170) ring in this compound is not planar but exists in a puckered conformation to relieve ring strain. Conformational analysis through computational methods can identify the most stable puckered conformations and the energy barriers between them. This analysis helps in understanding how the molecule's shape influences its interactions with other molecules. The puckering of the cyclobutane ring leads to different spatial arrangements of the pyridine and amine substituents, which can have significant implications for the molecule's biological activity and reactivity. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. The MEP map of this compound visually represents the electrostatic potential on the electron density surface. Regions of negative potential, typically associated with lone pairs of electrons on the nitrogen atom of the pyridine ring and the amine group, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms, suggest sites for nucleophilic attack. This information is crucial for understanding the molecule's intermolecular interactions and predicting its chemical reactivity.

Mechanistic Investigations of Reaction Pathways

Computational methods are also employed to elucidate the mechanisms of chemical reactions involving this compound.

The synthesis of this compound can involve multiple steps, and computational chemistry can be used to model the entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism. This allows for the identification of the most likely reaction pathway and can guide the optimization of reaction conditions to improve yield and selectivity.

A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods can determine the geometry and energy of these transient species. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the reaction rate. By calculating the energetics of the entire reaction profile, including all intermediates and transition states, a comprehensive picture of the reaction's feasibility and kinetics can be obtained.

Understanding Regioselectivity and Stereoselectivity through Computational Models

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions. In the synthesis of substituted cyclobutane rings like this compound, controlling regioselectivity (the position of substituents) and stereoselectivity (the spatial arrangement of atoms) is paramount. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the factors that govern these selective processes.

Research on related systems, such as the formation of pyrazolo[3,4-b]pyridines or the Diels-Alder reactions of cyclobutenones, demonstrates how computational approaches can be applied. researchgate.netmdpi.com For instance, when a non-symmetrical starting material is used, multiple product isomers can be formed. mdpi.com Computational models can predict the most likely outcome by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation barrier is kinetically favored and will yield the major product. researchgate.net

In the context of synthesizing this compound, theoretical models can assess the relative stability of transition states leading to different isomers. Factors such as the electrophilicity of reacting centers, steric hindrance between substituents, and the stability of the resulting products are quantified. mdpi.commdpi.com For example, in reactions involving substituted cyclobutenones, the endo pathway is often kinetically preferred, but substitutions can shift the preference to the exo pathway. researchgate.net By modeling the transition state geometries and their corresponding energies, chemists can rationally design synthetic strategies to favor the desired isomer of this compound.

Table 1: Illustrative Computational Data for Predicting Reaction Selectivity

| Reaction Pathway | Isomer Formed | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | cis-3-(Pyridin-4-yl)cyclobutan-1-amine | 25.4 | Minor Product |

| Pathway B | trans-3-(Pyridin-4-yl)cyclobutan-1-amine | 22.1 | Major Product |

| Pathway C | cis-2-(Pyridin-4-yl)cyclobutan-1-amine | 28.9 | Minor Product |

| Pathway D | trans-2-(Pyridin-4-yl)cyclobutan-1-amine | 29.5 | Minor Product |

Note: This table is illustrative, providing a conceptual example of how computational energy data is used to predict the major regio- and stereoisomer in a reaction.

Chemical Derivatization and Functionalization Strategies for 3 Pyridin 4 Yl Cyclobutan 1 Amine

Derivatization of the Amine Functionality

The primary amine group (-NH₂) on the cyclobutane (B1203170) ring is a versatile functional handle that readily participates in numerous nucleophilic reactions. This allows for the introduction of a wide variety of substituents, significantly altering the molecule's physical and chemical properties.

Alkylation and Acylation Reactions of the Primary Amine

The primary amine of 3-(Pyridin-4-yl)cyclobutan-1-amine can be readily alkylated to form secondary and tertiary amines. A common method involves reaction with alkyl halides. For instance, methylation can be achieved to produce N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine and N,N-dimethyl-3-(pyridin-4-yl)cyclobutan-1-amine. uni.lu Reductive amination, another powerful method, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

Acylation reactions with acyl chlorides or anhydrides convert the primary amine into the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

| Reaction Type | Reagent Example | Product Example |

| Alkylation | Methyl iodide (CH₃I) | N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine uni.lu |

| Acylation | Acetyl chloride (CH₃COCl) | N-(3-(pyridin-4-yl)cyclobutyl)acetamide |

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the primary amine allows for its conversion into amides, ureas, and carbamates, which are key functional groups in many biologically active compounds.

Amides can be synthesized by coupling the amine with a carboxylic acid. This transformation often requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.govresearchgate.net Alternatively, direct synthesis from carboxylic acids can be achieved using catalysts like Mg(NO₃)₂ with urea (B33335) serving as the nitrogen source, although this method is more common for synthesizing primary amides from the acid itself. nih.govresearchgate.net

Ureas are typically formed by reacting the amine with an isocyanate. Another method involves the reaction of the primary amine with carbon dioxide, catalyzed by a base like DBU, to form a carbamic acid intermediate, which can then be reacted with another amine to yield an unsymmetrical urea. nih.gov The conversion can also be achieved by reacting carbamate-protected amines with other amines in the presence of aluminum amide complexes. organic-chemistry.org

Carbamates can be prepared by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by reacting a carbamic acid, formed from the amine and CO₂, with an alcohol under Mitsunobu conditions. nih.gov

| Derivative | General Reaction | Reagent Example |

| Amide | Amine + Activated Carboxylic Acid | Phenylacetic acid + Coupling Agent |

| Urea | Amine + Isocyanate | Phenyl isocyanate |

| Carbamate | Amine + Chloroformate | Ethyl chloroformate |

Transformation to Schiff Bases and Imines

The primary amine of this compound undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. wjpsonline.com This reversible reaction is typically catalyzed by either an acid or a base and often involves heating to remove the water formed as a byproduct, thereby driving the equilibrium towards the product. dergipark.org.tr

The stability of the resulting Schiff base is influenced by the nature of the carbonyl compound used. Aromatic aldehydes with effective conjugation tend to form more stable imines compared to aliphatic aldehydes. wjpsonline.com The formation of the characteristic carbon-nitrogen double bond (azomethine group, -C=N-) can be confirmed by spectroscopic methods such as IR and NMR spectroscopy. dergipark.org.tr

| Carbonyl Reactant | Product Name |

| Benzaldehyde | N-(benzylidene)-3-(pyridin-4-yl)cyclobutan-1-amine |

| Acetone | N-(propan-2-ylidene)-3-(pyridin-4-yl)cyclobutan-1-amine |

| 4-Pyridinecarboxaldehyde | N-((pyridin-4-yl)methylene)-3-(pyridin-4-yl)cyclobutan-1-amine researchgate.net |

Functionalization of the Pyridine (B92270) Moiety

The pyridine ring offers additional opportunities for structural modification, although its electron-deficient nature presents a different set of chemical challenges and opportunities compared to the amine group.

Direct Functionalization of the Pyridine Ring (e.g., via C-H Activation)

Direct C-H functionalization of pyridine is a powerful tool for late-stage modification but is challenging due to the ring's electron-deficient character, which deactivates it towards electrophilic aromatic substitution. researchgate.netnih.gov Transition-metal-catalyzed reactions have emerged as a primary strategy to achieve regioselective C-H functionalization. slideshare.net

The intrinsic electronic properties of the pyridine ring generally direct nucleophilic attacks to the C-2 and C-4 positions, while electrophilic attacks are disfavored. For a 4-substituted pyridine like this compound, the directing influence of the substituent must be considered. The cyclobutyl-amine group is generally considered an electron-donating group, which would activate the ortho positions (C-3 and C-5) towards electrophilic substitution. However, the strong coordinating ability of the pyridine nitrogen often directs transition metal catalysts to the C-2 and C-6 positions. researchgate.netnih.gov Therefore, achieving regioselectivity can be complex and may require specific catalytic systems or the use of directing groups. nih.gov

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation and quaternization.

N-Oxidation involves the reaction of the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions than the parent pyridine.

Quaternization is the reaction of the tertiary amine within the pyridine ring with an alkylating agent, typically an alkyl halide, to form a positively charged quaternary pyridinium (B92312) salt. rsc.orgmdpi.com This process, known as the Menshutkin reaction, not only modifies the molecule's charge and solubility but can also enhance the π-electron delocalization along the molecular backbone. rsc.org

| Reaction Type | Reagent | Product |

| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 3-(1-oxido-pyridin-1-ium-4-yl)cyclobutan-1-amine |

| N-Quaternization | Methyl iodide (CH₃I) | 4-(3-aminocyclobutyl)-1-methylpyridin-1-ium iodide rsc.org |

Diversification via Metal-Catalyzed Coupling Reactions on the Pyridine Ring

The pyridine ring of this compound is amenable to a range of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at various positions. These reactions typically proceed via an initial activation step, such as halogenation of the pyridine ring, to provide a suitable coupling partner.

Prominent among these methods are palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgwikipedia.orgwikipedia.orgorgsyn.orgorgsyn.orgorganic-chemistry.orgnrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org These reactions offer a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgorgsyn.orgorgsyn.org

The reactivity of halopyridines in these couplings is generally in the order of I > Br > Cl. orgsyn.org For instance, in Suzuki-Miyaura couplings of halopyridines, while bromopyridines react efficiently with PPh₃ as a ligand, the less reactive chloropyridines may necessitate the use of more sterically hindered and electron-rich phosphine (B1218219) ligands like 2-(dicyclohexylphosphino)biphenyl. acs.org

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for the functionalization of pyridines and is known for its high functional group tolerance. wikipedia.orgorgsyn.orgorgsyn.org Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as versatile intermediates for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.org The Buchwald-Hartwig amination provides a direct route to substituted aminopyridines, a common motif in pharmacologically active compounds. wikipedia.orgorganic-chemistry.org

Below is a table summarizing representative metal-catalyzed coupling reactions applicable to the pyridine moiety of this compound, based on known reactivity of 4-halopyridines.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Product Type | Representative Yields on Analogous Substrates |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ or 2-(dicyclohexylphosphino)biphenyl | Arylboronic acid | Aryl-substituted pyridine | Good to Excellent rsc.orgacs.org |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | Organozinc reagent | Alkyl-, Aryl-, or Alkenyl-substituted pyridine | High wikipedia.orgorgsyn.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Alkynyl-substituted pyridine | Good to Excellent wikipedia.orglibretexts.orgscirp.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or other phosphine ligands | Amine | Amino-substituted pyridine | High wikipedia.orgorganic-chemistry.org |

Modifications of the Cyclobutane Ring

The cyclobutane ring presents a unique synthetic challenge and opportunity due to its inherent ring strain. solubilityofthings.comfastercapital.com Functionalization of this moiety can lead to novel derivatives with distinct three-dimensional structures.

Stereoselective Functionalization of Cyclobutane C-H Bonds

Direct functionalization of C-H bonds is an atom-economical and efficient strategy for modifying the cyclobutane ring. Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the stereoselective introduction of new functional groups. nih.gov These reactions often utilize a directing group on the substrate to control regioselectivity. mdpi.comacs.org For instance, rhodium carbenoids can selectively insert into C-H bonds, and the choice of the rhodium catalyst's ligand framework can influence which C-H bond is functionalized, allowing for regiodivergent synthesis. nih.gov This approach can provide access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov

The development of methods for the diastereoselective synthesis of functionalized cyclobutanes is crucial for creating stereochemically defined molecules. nih.govacs.orgacs.org

| Reaction Type | Catalyst | Reagent | Product Type | Key Features |

| Rhodium-Catalyzed C-H Insertion | Rh₂(S-TCPTAD)₄ | Aryldiazoacetate | Tertiary benzylic functionalization | High enantioselectivity nih.gov |

| Rhodium-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Aryldiazoacetate | Secondary C-H functionalization | High enantioselectivity nih.gov |

Ring Expansion or Contraction to Form New Carbocyclic Scaffolds

The strained nature of the cyclobutane ring allows for ring expansion and contraction reactions, providing access to different carbocyclic frameworks. Ring expansion of aminocyclobutanes can be achieved through various methods. For example, treatment of N-vinyl-β-lactams can lead to the formation of aminocyclobutanes via a sigmatropic rearrangement and subsequent electrocyclization. acs.orgnih.govacs.org Another approach involves the rearrangement of bicyclic systems containing a cyclobutane ring. researchgate.net

While direct ring contraction of the cyclobutane in this compound is less common, related methodologies such as the stereoselective contraction of pyrrolidines to form functionalized cyclobutanes have been developed. acs.org

| Transformation | Starting Material Type | Key Reagents/Conditions | Product Scaffold |

| Ring Expansion | N-Vinyl-β-Lactam | Thermal activation | Aminocyclobutane |

| Ring Expansion | Bicyclic system with cyclobutane | Lewis or Brønsted acids | Cyclopentane or larger rings |

| Ring Contraction (Analogy) | Substituted Pyrrolidine (B122466) | Iodonitrene chemistry | Functionalized Cyclobutane |

Introduction of Additional Functionalities on the Cyclobutane Ring

The introduction of additional functional groups onto the cyclobutane ring can significantly enhance the molecular diversity of derivatives of this compound. One common strategy involves the use of a cyclobutanone (B123998) intermediate, which can be readily functionalized at the α-position. mdpi.com For example, aldol (B89426) reactions with cyclobutanone can introduce a hydroxyl group and a new carbon-carbon bond in a stereoselective manner. mdpi.com

Furthermore, the synthesis of diaminocyclobutanes has been explored, which could be relevant for modifying the amino-substituted cyclobutane of the parent molecule. nih.govnih.govacs.org These syntheses often involve classical malonate alkylation to construct the cyclobutane ring followed by functional group manipulations to introduce the amino groups. nih.govacs.org

| Functionalization Strategy | Intermediate | Reagents | Introduced Functionality | Potential Product Features |

| α-Functionalization | Cyclobutanone | Aldehydes (Aldol reaction) | Hydroxyl and alkyl/aryl group | Control of stereochemistry |

| Synthesis of Diamines | Malonate esters | Alkylation, reduction, amination | Additional amino group | Access to di- and poly-substituted cyclobutanes |

Advanced Research Applications of 3 Pyridin 4 Yl Cyclobutan 1 Amine Scaffolds

Development of Molecular Probes and Chemical Tools for Research

The development of molecular probes and chemical tools is essential for elucidating complex biological pathways and mechanisms of action. The 3-(Pyridin-4-yl)cyclobutan-1-amine scaffold serves as a foundational structure for creating such tools. The primary amine group offers a reactive handle for conjugation to fluorophores, biotin, or other reporter tags, enabling the tracking and visualization of the molecule's interactions within a biological system.

Furthermore, the pyridine (B92270) moiety can be crucial for targeting specific enzymes or receptors. By modifying the core scaffold, researchers can develop highly selective binders. For instance, derivatives can be synthesized to act as inhibitors or activators of specific proteins, allowing for the controlled modulation of biological pathways. The rigid cyclobutane (B1203170) linker ensures a defined spatial orientation between the pyridine "warhead" and the amine conjugation site, which can be critical for achieving high affinity and selectivity. While this compound is a prime candidate for such applications, its use is primarily seen in the broader context of drug design and understanding interactions with biological macromolecules.

Applications in Materials Science and Crystal Engineering

In the fields of materials science and crystal engineering, the focus is on constructing highly ordered, functional solid-state materials from molecular building blocks. The predictability of intermolecular interactions is key to designing materials with desired properties, such as porosity, conductivity, or specific optical responses. The this compound molecule is an exemplary building block due to its well-defined hydrogen and halogen bonding capabilities.

The assembly of molecules into extended networks is governed by non-covalent interactions. The this compound scaffold contains both a strong hydrogen-bond donor (the -NH2 group) and a versatile acceptor site (the nitrogen atom of the pyridine ring). This dual functionality allows it to participate in robust and directional intermolecular interactions, forming predictable supramolecular synthons.

Hydrogen Bonding: The primary amine can form multiple N-H···N or N-H···O hydrogen bonds, while the pyridyl nitrogen readily accepts a hydrogen bond. This enables the formation of complex three-dimensional networks. rsc.org Research on related aminopyridine structures demonstrates their capacity to form extensive 3D networks supported by these interactions. researchgate.net

Halogen Bonding: The nitrogen atom on the pyridine ring is also an effective halogen bond acceptor. mdpi.com Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the pyridyl nitrogen. nsf.govnih.gov Studies on the closely related compound, rtct-tetrakis(pyridin-4-yl)cyclobutane (TPCB), have shown that the pyridyl nitrogen effectively forms I···N halogen bonds with halogen-bond donors like 1,3-diiodoperchlorobenzene. nsf.govnih.govresearchgate.net In these structures, the pyridyl group acts as a reliable acceptor, directing the assembly into specific topologies like zigzag chains. nsf.govnih.gov The strength and directionality of these bonds make them ideal for the rational design of co-crystals. nsf.gov

The table below summarizes the key intermolecular interactions facilitated by the functional groups of this compound.

| Functional Group | Interaction Type | Role |

| Primary Amine (-NH₂) | Hydrogen Bonding | Donor |

| Pyridyl Nitrogen | Hydrogen Bonding | Acceptor |

| Pyridyl Nitrogen | Halogen Bonding | Acceptor |

This table illustrates the potential interactions based on the compound's functional groups.

Supramolecular assembly leverages directional, non-covalent interactions to organize molecules into well-defined, larger-scale structures. The bifunctional nature of this compound, with its distinct donor and acceptor sites held in a fixed orientation by the cyclobutane ring, makes it an excellent candidate for programmed self-assembly.

By carefully selecting partner molecules (e.g., dicarboxylic acids for hydrogen bonding or di-halogenated compounds for halogen bonding), it is possible to guide the assembly of this compound into predictable one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. For example, research on TPCB, a molecule featuring the same pyridin-4-yl and cyclobutane motifs, demonstrates the formation of a zigzag network sustained by I···N halogen bonds. nih.govresearchgate.net In this assembly, the photoproduct acts as a bent two-connected node. nsf.gov This ability to form extended, ordered topologies is central to crystal engineering and the development of novel organic materials with unique properties.

The following table presents data from a study on a related pyridin-4-yl cyclobutane derivative, illustrating the typical geometry of halogen bonds that drive such assemblies.

| Interaction | Donor Molecule | Bond Length (dN···I) | Bond Angle (<C-I···N) | Resulting Topology | Reference |

| I···N Halogen Bond | 1,3-Diiodoperchlorobenzene | 2.968(3) Å | 177.01° | Zigzag Network | mdpi.comnsf.gov |

Data derived from studies on structurally related compounds to illustrate the principles of halogen bonding with the pyridyl-cyclobutane scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.